Mespirenone

准备方法

甲烯孕酮是通过一系列涉及螺内酯衍生物的化学反应合成的。

化学反应分析

甲烯孕酮会经历各种化学反应,包括:

氧化: 甲烯孕酮可以被氧化形成不同的代谢产物。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 还原反应可以将甲烯孕酮转化为相应的醇类或烃类。常见的还原剂包括氢化锂铝和硼氢化钠。

科学研究应用

化学: 作为研究螺内酯衍生物及其化学性质的模型化合物。

生物学: 研究其对盐皮质激素受体的影响以及作为酶抑制剂的潜力。

作用机制

甲烯孕酮主要通过拮抗盐皮质激素受体发挥作用,从而抑制醛固酮的作用 . 这会导致钠排泄增加和钾潴留,有助于控制高血压等疾病。 此外,甲烯孕酮还具有孕激素和抗促性腺激素的作用,影响激素通路并降低雄激素活性 .

相似化合物的比较

甲烯孕酮与其他螺内酯衍生物类似,例如:

螺内酯: 一种广泛使用的抗盐皮质激素,具有类似的特性,但效力低于甲烯孕酮.

螺孕酮: 另一种具有强大的抗盐皮质激素和孕激素活性的螺内酯衍生物.

卡尼烯酮: 螺内酯的代谢产物,具有类似的生物活性.

生物活性

Mespirenone is a synthetic compound that acts as a mineralocorticoid receptor antagonist (MRA), primarily used in the treatment of conditions related to excess aldosterone, such as hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by a short plasma half-life, typically less than 2 hours. It is metabolized in the liver into several active metabolites, including canrenone, which has a significantly longer half-life ranging from 13.8 to 16.5 hours in healthy individuals . The pharmacokinetic profile of this compound and its metabolites is crucial for understanding its therapeutic effectiveness and safety.

| Compound | Half-Life (Hours) | Main Metabolites |

|---|---|---|

| This compound | <2 | Canrenone, 7α-thiomethyl-spironolactone |

| Canrenone | 13.8 - 16.5 | - |

| 7α-thiomethyl-spironolactone | 15.0 | - |

| 6β-hydroxy-7α-thiomethyl-spironolactone | 16.5 | - |

This compound exerts its primary action by antagonizing mineralocorticoid receptors (MR) in various tissues, including the heart, kidneys, and vascular system. This blockade leads to several beneficial effects:

- Diuretic Effect : By inhibiting MR, this compound promotes sodium excretion while retaining potassium, which is beneficial in managing hypertension and preventing hypokalemia.

- Cardiovascular Protection : this compound has been shown to reduce myocardial fibrosis and improve cardiac function in preclinical models. Studies indicate that MR blockade can prevent adverse cardiac remodeling associated with heart failure .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress markers .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various patient populations, particularly those with heart failure and chronic kidney disease (CKD). For instance:

- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), this compound has been associated with significant reductions in hospitalization rates and mortality . The RALES trial highlighted the benefits of MRAs like spironolactone (a related compound) in improving long-term outcomes.

- Chronic Kidney Disease : this compound's role in CKD management has been explored through various trials, showing that it can delay disease progression and improve cardiovascular outcomes when used alongside other treatments such as ACE inhibitors or angiotensin receptor blockers .

Case Studies

A review of case studies involving this compound reveals its potential in diverse clinical scenarios:

- Case Study on Heart Failure Management : A patient with HFrEF was treated with this compound alongside standard therapy. Results indicated improved left ventricular function and reduced biomarkers associated with cardiac stress.

- Case Study on Hypertension : Another study focused on patients with resistant hypertension showed that adding this compound to their regimen led to significant blood pressure reductions without causing hyperkalemia.

Research Findings

Recent research continues to affirm the biological activity of this compound:

- Fibrosis Reduction : Studies have indicated that MRAs like this compound reduce collagen deposition in cardiac tissues, which is linked to improved diastolic function and overall cardiac health .

- Biomarker Modulation : this compound treatment has been associated with decreased levels of biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and matrix metalloproteinases (MMPs), indicating a favorable impact on cardiac remodeling processes .

属性

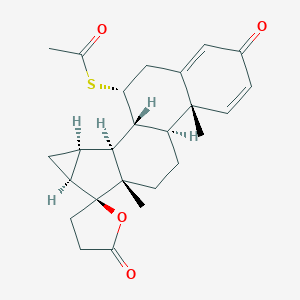

IUPAC Name |

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJTSJQUQZOLJ-ISIDMKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868989 | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87952-98-5 | |

| Record name | Mespirenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。